REACTION_CXSMILES
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[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[C:3]=1[C:4](OC)=[O:5].C(Cl)Cl>CO>[OH:5][CH2:4][C:3]1[C:2]([CH3:1])=[N:11][CH:10]=[CH:9][C:8]=1[C:12]([F:15])([F:13])[F:14]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC1=C(C(=O)OC)C(=CC=N1)C(F)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OCC=1C(=NC=CC1C(F)(F)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |